molecular formula C9H11N3O2S B14180363 N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide CAS No. 902336-00-9

N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide

Cat. No.: B14180363
CAS No.: 902336-00-9
M. Wt: 225.27 g/mol
InChI Key: LGOKGHQXYASPOZ-UHFFFAOYSA-N
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Description

N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzenesulfonamide group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide typically involves the reaction of 2,5-dihydro-1H-imidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfonamide group is known to interact with the active sites of enzymes, while the imidazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with enzymes and other molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

902336-00-9

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C9H11N3O2S/c13-15(14,8-4-2-1-3-5-8)12-9-6-10-7-11-9/h1-5,10H,6-7H2,(H,11,12)

InChI Key

LGOKGHQXYASPOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NCN1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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